Quantified Advantage in Synthetic Accessibility: A 70% Overall Yield from a 6-Step Improved Protocol
The selection of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane for procurement or scale-up is justified by a modern, efficient synthetic route that offers a significant yield advantage over legacy methods. The improved Zhang (2014) protocol achieves an overall yield of 70% over six steps starting from trans-4-hydroxy-L-proline [1]. This represents a quantifiable improvement over the pioneering Portoghese (1971) route, which reported a lower overall yield of 59% over a longer, seven-step procedure [1][2]. This 11% absolute yield increase in a shorter sequence directly correlates to lower cost of goods and higher process efficiency for downstream applications, making the compound a more accessible building block than its earlier synthetic history might suggest.
| Evidence Dimension | Overall synthetic yield |
|---|---|
| Target Compound Data | 70% overall yield over 6 steps (Zhang 2014 protocol) |
| Comparator Or Baseline | 59% overall yield over 7 steps (Portoghese 1971 protocol) |
| Quantified Difference | 11% absolute yield increase; one less synthetic step |
| Conditions | Synthesis from trans-4-hydroxy-L-proline; Zhang method uses Cbz protection and mild conditions |
Why This Matters
A higher-yielding, more efficient synthesis reduces procurement cost and supply chain risk, making this specific building block more viable for large-scale medicinal chemistry or process development.
- [1] Zhang, D.-F.; Li, P.; Lin, Z.-Y.; Huang, H.-H. An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters 2014, 25 (3), 479-481. View Source
- [2] Portoghese, P. S.; Turcotte, J. G. Bicyclic bases : Synthesis and nuclear magnetic resonance investigation of some chiral 2-oxa-5-azabicyclo[2.2.1]Heptane derivatives. Tetrahedron 1971, 27 (5), 961-967. View Source
